3-[(4-chlorophenyl)methyl]-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
3-[(4-Chlorophenyl)methyl]-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-chlorobenzyl group at position 3 and a 4-methoxyphenyl-1,2,4-oxadiazole moiety at position 4. Its structure integrates multiple pharmacophoric elements:
- Triazolo[4,5-d]pyrimidinone core: A fused bicyclic system known for conformational rigidity and hydrogen-bonding capacity .
- 4-Chlorobenzyl group: Enhances lipophilicity and may influence target binding through hydrophobic interactions.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O3/c1-31-16-8-4-14(5-9-16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-2-6-15(22)7-3-13/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWYABGSKGCCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-6-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with substitutions that enhance its biological activity. The presence of both chlorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Structure Overview
| Component | Description |
|---|---|
| Core Structure | Triazolo[4,5-d]pyrimidin-7-one |
| Substituents | 4-chlorophenyl and 4-methoxyphenyl groups |
| Molecular Formula | C19H19ClN4O2 |
| Molecular Weight | 364.84 g/mol |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of key enzymes in the microbial metabolic pathways.
Case Study: Antimicrobial Efficacy
- A study evaluated several triazole derivatives, including those similar to our compound. Results indicated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Strong |
| Compound C | B. subtilis | Moderate |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, compounds similar to the target compound have been tested against various cancer cell lines in the NCI-60 panel.
Research Findings:
- Inhibition growth percentages (IGP) were calculated for several cell lines:
- MCF7 (Breast Cancer) : IGP = 23%
- HCT116 (Colon Cancer) : IGP = 15%
Table 2: Anticancer Activity Against NCI-60 Cell Lines
| Cell Line | Compound IGP (%) |
|---|---|
| MCF7 | 23 |
| HCT116 | 15 |
| A549 | 10 |
The mechanism by which these compounds exert their effects often involves:
- Inhibition of Enzymatic Activity : Many triazoles inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, leading to increased membrane permeability.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations:
- Planarity: The triazolo[4,5-d]pyrimidinone core in all analogues exhibits near-planar geometry (dihedral angles <5°), favoring π-π stacking in biological targets .
- Substituent Effects :
- The 4-methoxyphenyl-oxadiazole group in the target compound provides a balance of electron-donating (MeO) and withdrawing (oxadiazole) effects, unlike the purely hydrophobic isopropyl group in .
- Fluorine in improves metabolic stability but may reduce bioavailability compared to the target’s 4-Cl-benzyl group.
Key Observations:
- Synthesis : The target compound likely employs DMF-based conditions similar to , but the oxadiazole incorporation may require additional steps (e.g., cyclization with hydroxylamine).
- Solubility : The 4-methoxyphenyl-oxadiazole group improves aqueous solubility compared to purely hydrophobic analogues (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
